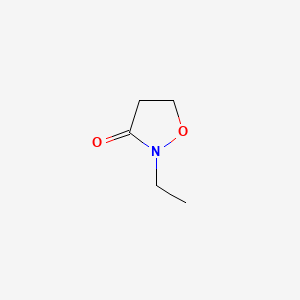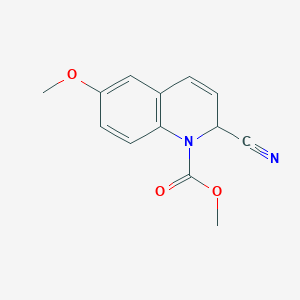
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester is a chemical compound with the molecular formula C12H10N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-6-methoxybenzothiazole from p-anisidine.
Iodination: The 2-amino-6-methoxybenzothiazole is then converted into 2-iodo-6-methoxybenzothiazole using a diazotization-iodination method.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The cyano group and quinoline ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Cyano-6-methoxybenzothiazole: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.
Uniqueness: 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester is unique due to the presence of both the cyano and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
40448-92-8 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-5-6-12-9(7-11)3-4-10(8-14)15(12)13(16)18-2/h3-7,10H,1-2H3 |
InChI Key |
UALWQVCLEBEYTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(C=C2)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)


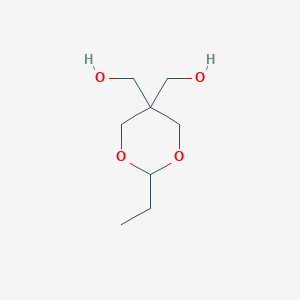
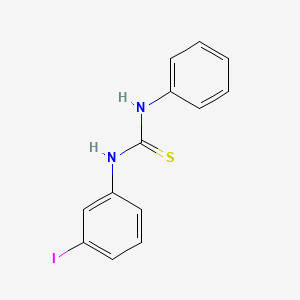
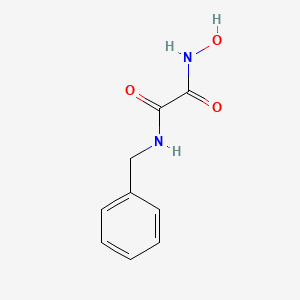
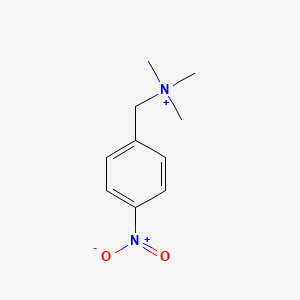
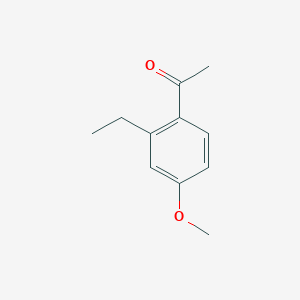
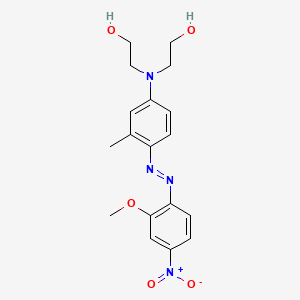

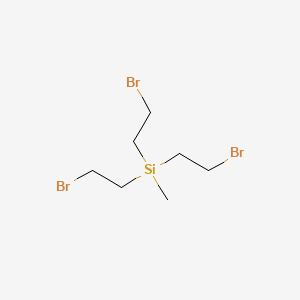
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)

